2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione
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Overview
Description
2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione is an organic compound with the molecular formula C8H12FNO2 It is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a butane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione typically involves the reaction of fluorinated precursors with pyrrolidine and butane-1,3-dione derivatives. One common method includes the use of fluorinated acyl chlorides or fluorinated ketones as starting materials, which react with pyrrolidine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The fluorine atom or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A related compound with a similar pyrrolidine ring structure but different functional groups.
Fluorinated ketones: Compounds with similar fluorine-containing functional groups but different overall structures.
Uniqueness
2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione is unique due to its specific combination of a fluorine atom, pyrrolidine ring, and butane-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
650602-45-2 |
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Molecular Formula |
C8H12FNO2 |
Molecular Weight |
173.18 g/mol |
IUPAC Name |
2-fluoro-1-pyrrolidin-1-ylbutane-1,3-dione |
InChI |
InChI=1S/C8H12FNO2/c1-6(11)7(9)8(12)10-4-2-3-5-10/h7H,2-5H2,1H3 |
InChI Key |
KTTTUQDGSVQVPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)N1CCCC1)F |
Origin of Product |
United States |
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